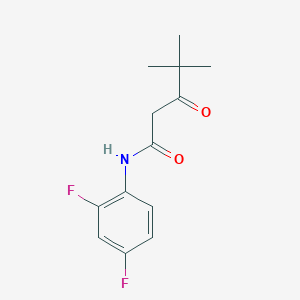

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F2NO2/c1-13(2,3)11(17)7-12(18)16-10-5-4-8(14)6-9(10)15/h4-6H,7H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMJIDHIDRAZOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide typically involves the reaction of 2,4-difluoroaniline with 4,4-dimethyl-3-oxopentanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen atoms in the difluorophenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substitution patterns on the benzene ring.

N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Contains additional fluorine atoms and a biphenyl structure.

Uniqueness

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide is unique due to its specific combination of difluorophenyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide (CAS No. 497059-96-8) is a synthetic organic compound that has garnered interest in various fields including medicinal chemistry and pharmacology. Its unique structure, characterized by a difluorophenyl moiety and a dimethyl-substituted oxopentanamide backbone, suggests potential biological activities that warrant investigation.

- Molecular Formula : C13H15F2NO2

- Molecular Weight : 255.26 g/mol

- Synthesis : Typically synthesized through the reaction of 2,4-difluoroaniline with 4,4-dimethyl-3-oxopentanoic acid, utilizing coupling agents like DCC and catalysts such as DMAP under anhydrous conditions .

This compound is believed to exert its biological effects by interacting with specific molecular targets such as enzymes and receptors. The compound's ability to modulate the activity of these targets can influence various biochemical pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of certain cancer cell lines. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : Approximately 15 µM after 48 hours of treatment.

This suggests that the compound may interfere with cell cycle progression or induce apoptosis in cancer cells.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in:

- Reduction in edema : A significant decrease in paw swelling was observed.

- Cytokine Modulation : Decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 were noted.

Case Studies

- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on various cancer cell lines. The results showed selective cytotoxicity towards breast and lung cancer cells while sparing normal fibroblasts.

- Inflammation Model : In a murine model of arthritis, treatment with the compound led to a marked reduction in joint swelling and pain scores compared to control groups treated with a placebo .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds.

| Compound Name | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Structure | 15 | Anticancer |

| N-(2-Fluorophenyl)-3-oxobutanamide | Structure | 25 | Anticancer |

| N-(Phenyl)-3-hydroxybutanamide | Structure | 30 | Anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2,4-difluorophenyl)-4,4-dimethyl-3-oxopentanamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling the 2,4-difluorophenylamine moiety with a ketone or acyl chloride derivative. A common approach is stepwise acylation using carbodiimide coupling agents (e.g., DCC or EDCI) under inert conditions. For example, reacting 2,4-difluoroaniline with 4,4-dimethyl-3-oxopentanoyl chloride in anhydrous dichloromethane, catalyzed by DMAP, yields the target compound. Optimization includes controlling temperature (0–5°C for exothermic steps) and using TLC or HPLC to monitor reaction progress .

- Key Parameters : Solvent choice (e.g., DCM vs. THF), stoichiometric ratios (1:1.2 for amine:acyl chloride), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : ¹H and ¹³C NMR to verify fluorine substitution patterns and ketone/amide functional groups. For example, the 2,4-difluorophenyl group shows distinct splitting in aromatic proton signals .

- IR Spectroscopy : Confirm C=O stretches (amide I band ~1650 cm⁻¹, ketone ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What initial biological assays are recommended for evaluating its bioactivity?

- Methodological Answer : Prioritize in vitro assays:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi, reporting MIC values .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) with IC50 determination using dose-response curves .

- Cytotoxicity : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict target binding affinity and mechanism?

- Methodological Answer :

- Software : AutoDock Vina (open-source) for docking due to its improved scoring function and multithreading efficiency .

- Workflow :

Prepare the ligand (compound) and receptor (e.g., kinase or GPCR) using tools like AutoDock Tools.

Define a grid box around the active site (20 ų) with 0.375 Šspacing.

Run docking simulations with exhaustiveness = 20 to ensure conformational sampling.

Analyze top poses for hydrogen bonding, hydrophobic interactions, and binding energy (ΔG ≤ -7 kcal/mol suggests strong affinity) .

Q. How to resolve discrepancies in biological activity data across studies (e.g., conflicting IC50 values)?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell line passage number, serum concentration). For example, IC50 variations in kinase assays may arise from ATP concentration differences .

- Statistical Validation : Use ANOVA or Student’s t-test to assess significance. Replicate experiments ≥3 times with internal controls (e.g., staurosporine for cytotoxicity).

- Orthogonal Assays : Validate using SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .

Q. What strategies guide structure-activity relationship (SAR) studies for fluorinated analogs?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluorine positions (e.g., 3,4-difluoro vs. 2,4-difluoro) or methyl/ethyl groups on the ketone. Compare logP (HPLC-derived) to assess lipophilicity .

- Bioisosteric Replacement : Replace the difluorophenyl group with trifluoromethyl or chlorophenyl moieties and evaluate potency shifts.

- Crystallography : Co-crystallize analogs with target proteins (e.g., COX-2) to map binding interactions and guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.